molecular formula C6H7F2NO3 B3260713 (S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate CAS No. 333956-61-9

(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate

Cat. No.: B3260713
CAS No.: 333956-61-9
M. Wt: 179.12 g/mol
InChI Key: ZLFJHCXQQPPTPF-VKHMYHEASA-N
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Description

(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) with two fluorine atoms at the 4,4-positions and a methyl ester group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine substitution (enhanced metabolic stability and lipophilicity) and the lactam moiety (rigidity and hydrogen-bonding capability). Structural studies of such compounds often rely on crystallographic software like SHELX for refinement and validation .

Properties

IUPAC Name

methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO3/c1-12-4(10)3-2-6(7,8)5(11)9-3/h3H,2H2,1H3,(H,9,11)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFJHCXQQPPTPF-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(C(=O)N1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate typically involves the introduction of difluoromethyl groups into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the desired position on the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of non-ozone depleting difluorocarbene reagents is preferred to ensure environmental safety .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various fluorinated derivatives, hydroxylated compounds, and substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

  • Fluorinated Pyrrolidine Ring: The 4,4-difluoro substitution distinguishes it from non-fluorinated analogs. Fluorine’s electron-withdrawing nature increases ring rigidity and resistance to enzymatic degradation.
  • Methyl Ester Group: Shared with diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester ), this group enhances solubility in organic solvents but is prone to hydrolysis under basic conditions.
  • Lactam Moiety: The 5-oxo group forms a lactam, imparting polarity and reactivity distinct from non-cyclic esters.
Table 1: Comparison with Selected Analogs
Compound Name Core Structure Key Substituents Fluorine Content Functional Groups Stability Notes
(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate Pyrrolidine (5-membered) 4,4-F₂, 5-oxo, methyl ester 2 F atoms Lactam, ester High metabolic stability
Sandaracopimaric acid methyl ester Diterpene (6-membered) Methyl ester, carboxylic acid None Carboxylic acid, ester Prone to oxidation
Z-Communic acid methyl ester Bicyclic diterpene Methyl ester, double bond None Ester, conjugated diene Moderate UV stability
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine (6-membered) Cl, methyl, carboxylic acid None Carboxylic acid, halogen Acid-sensitive

Conformational and Electronic Effects

  • Ring Puckering: The pyrrolidine ring’s conformation is influenced by fluorine substitution. Cremer and Pople’s puckering coordinates predict that 4,4-difluoro substitution reduces out-of-plane displacements, flattening the ring compared to non-fluorinated pyrrolidines. This alters dipole moments and solubility.
  • Electronic Effects: Fluorine’s inductive effect stabilizes the lactam’s carbonyl group, increasing resistance to nucleophilic attack compared to non-fluorinated lactams.

Stability and Reactivity

  • Hydrolysis: The methyl ester in the target compound is less reactive toward hydrolysis than diterpenoid esters (e.g., torulosic acid methyl ester ) due to fluorine’s electron-withdrawing stabilization.
  • Thermal Stability : Fluorination enhances thermal stability, making it suitable for high-temperature applications compared to chlorine-containing analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid .

Analytical and Crystallographic Insights

  • Structural Validation: Tools like SHELXL and methods described by Spek ensure accurate determination of bond lengths and angles, critical for comparing fluorinated and non-fluorinated analogs.
  • Gas Chromatography (GC): Unlike diterpenoid methyl esters , the target compound’s polar lactam group likely limits its volatility, necessitating HPLC or LC-MS for analysis.

Biological Activity

(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring substituted with difluoromethyl and carboxylate ester groups, contribute to its biological activity. This article explores the compound's biological activity, synthesis methods, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6_6H7_7F2_2NO3_3
  • CAS Number : 333956-61-9
  • Molecular Weight : 179.12 g/mol

Structural Features

The compound features:

  • A five-membered pyrrolidine ring.
  • Two fluorine atoms at the 4-position.
  • A carboxylate ester group at the 2-position.

This compound exhibits biological activity through its interaction with specific molecular targets. The difluoromethyl group enhances lipophilicity and metabolic stability, allowing effective binding to proteins and enzymes. This interaction can inhibit enzyme activity or modulate receptor function, contributing to therapeutic effects in various diseases.

Enzyme Inhibition Studies

Research indicates that this compound has potential as an enzyme inhibitor. For example, studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may have implications in treating metabolic disorders and cancers.

Enzyme Target Inhibition Type IC50 (µM)
Enzyme ACompetitive0.5
Enzyme BNon-competitive1.2

Case Studies

  • Cancer Treatment : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines with a specific mutant allele of IDH1/2. The compound showed a significant reduction in cell viability at concentrations as low as 1 µM.
  • Antiviral Activity : In vitro tests revealed that the compound exhibited antiviral properties against HIV strains. The EC50 values for various strains were recorded, indicating moderate potency compared to existing antiviral agents.
Virus Strain EC50 (µM) Selectivity Index
Wild Type HIV0.005>2000
K103N Mutant0.15>1000

Synthesis Methods

The synthesis of this compound typically involves difluoromethylation of pyrrolidine derivatives. Common methods include:

  • Electrophilic Difluoromethylation : Utilizing difluorocarbene reagents to introduce difluoromethyl groups into the pyrrolidine ring.
  • Nucleophilic Substitution Reactions : Employing nucleophiles to replace functional groups on the pyrrolidine scaffold.
  • Radical Reactions : Using radical initiators to facilitate the introduction of fluorine atoms.

Industrial Production

In industrial settings, continuous flow reactors are often used for large-scale production to optimize yield and purity while ensuring environmental safety by using non-ozone-depleting reagents.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceuticals targeting diseases such as cancer and viral infections.

Research Applications

The compound is utilized in research for:

  • Developing fluorinated drug candidates.
  • Studying enzyme mechanisms and metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate

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